![molecular formula C24H25N3O3S2 B2585110 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 681163-52-0](/img/structure/B2585110.png)
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
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Description
The compound “4- [ (3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonyl chloride” has a CAS No. 1258650-42-8 . Another related compound is “4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline” with a CAS No. 554423-28-8 .
Molecular Structure Analysis
The molecular formula for “4- [ (3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonyl chloride” is C13H18ClNO4S2 . For “4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline”, the molecular formula is C13H20N2O2S .Physical And Chemical Properties Analysis
The molecular weight of “4- [ (3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonyl chloride” is 351.87 . The molecular weight of “4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline” is 268.38 g/mol .Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer effects. One of the derivatives demonstrated high proapoptotic activity on melanoma cell lines, exhibiting significant growth inhibition. The compound also showed inhibition of human carbonic anhydrase isoforms, which are associated with cancer cell proliferation and metastasis (Yılmaz et al., 2015).
Antimicrobial and Antifungal Activity
Several studies have explored the antimicrobial and antifungal properties of derivatives of this compound. Specific derivatives have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Notably, some compounds showed high antimicrobial activity, making them promising for further study (Sych et al., 2019).
Pharmacological Properties
The compound has been the subject of pharmacological evaluations, with studies investigating its potential as an antimicrobial, antitubercular, and anticancer agent. Some derivatives have been shown to possess potent biological activity, making them candidates for drug development and therapeutic applications (Bhatt et al., 2013).
Other Applications
In addition to the above, derivatives of this compound have been studied for various other potential applications, including anti-inflammatory, anticonvulsant, and anthelmintic activities. The range of potential therapeutic applications highlights the versatility and significance of this compound in scientific research (Jagtap et al., 2010).
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-15-11-16(2)14-27(13-15)32(29,30)19-9-7-17(8-10-19)23(28)26-24-25-22-20-6-4-3-5-18(20)12-21(22)31-24/h3-10,15-16H,11-14H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPRTNQBIBCYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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